![molecular formula C18H12ClNO3S B14709486 2-Chloro-1-(5,5-dioxido-12h-benzo[b]phenothiazin-12-yl)ethanone CAS No. 18587-35-4](/img/structure/B14709486.png)
2-Chloro-1-(5,5-dioxido-12h-benzo[b]phenothiazin-12-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-1-(5,5-dioxido-12h-benzo[b]phenothiazin-12-yl)ethanone is a chemical compound with the molecular formula C₁₈H₁₂ClNO₃S It is known for its unique structure, which includes a chloro group, a dioxido group, and a benzo[b]phenothiazinyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(5,5-dioxido-12h-benzo[b]phenothiazin-12-yl)ethanone typically involves the chlorination of 1-(5,5-dioxido-12h-benzo[b]phenothiazin-12-yl)ethanone. The reaction is carried out under controlled conditions to ensure the selective introduction of the chloro group. Common reagents used in this process include thionyl chloride or phosphorus pentachloride, and the reaction is usually performed in an inert solvent such as dichloromethane.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-1-(5,5-dioxido-12h-benzo[b]phenothiazin-12-yl)ethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the chloro group or reduce other functional groups within the molecule.
Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide, typically used under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
2-Chloro-1-(5,5-dioxido-12h-benzo[b]phenothiazin-12-yl)ethanone has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific pathways.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-Chloro-1-(5,5-dioxido-12h-benzo[b]phenothiazin-12-yl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The chloro group and dioxido moiety play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-1-(5,5-dioxido-12h-benzo[b]phenothiazin-12-yl)ethanone: This compound is unique due to its specific functional groups and structure.
1-(5,5-Dioxido-12h-benzo[b]phenothiazin-12-yl)ethanone: Lacks the chloro group, resulting in different reactivity and applications.
2-Bromo-1-(5,5-dioxido-12h-benzo[b]phenothiazin-12-yl)ethanone: Similar structure but with a bromo group instead of a chloro group, leading to different chemical properties.
Uniqueness
The presence of the chloro group in this compound imparts unique reactivity and potential applications compared to its analogs. This makes it a valuable compound for research and industrial purposes.
Propiedades
Número CAS |
18587-35-4 |
|---|---|
Fórmula molecular |
C18H12ClNO3S |
Peso molecular |
357.8 g/mol |
Nombre IUPAC |
2-chloro-1-(5,5-dioxobenzo[b]phenothiazin-12-yl)ethanone |
InChI |
InChI=1S/C18H12ClNO3S/c19-11-18(21)20-14-7-3-4-8-16(14)24(22,23)17-10-13-6-2-1-5-12(13)9-15(17)20/h1-10H,11H2 |
Clave InChI |
YYNFUOWLEJSGHJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C=C3C(=CC2=C1)N(C4=CC=CC=C4S3(=O)=O)C(=O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



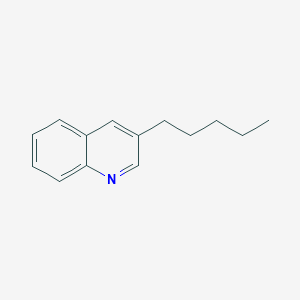
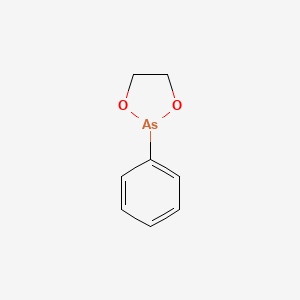

![Methyl 2'-methyl-10-oxo-10h-spiro[anthracene-9,1'-cyclopropane]-2'-carboxylate](/img/structure/B14709420.png)
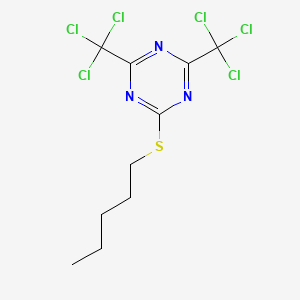
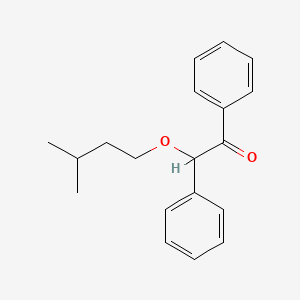
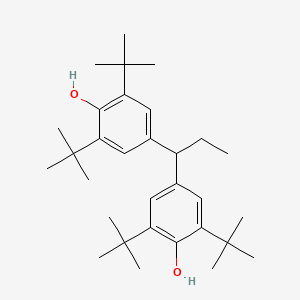
![Benzenemethanol, 3-[4-(hydroxymethyl)phenoxy]-](/img/structure/B14709445.png)
![Ethyl azido[2-(4-methylphenyl)hydrazinylidene]acetate](/img/structure/B14709446.png)
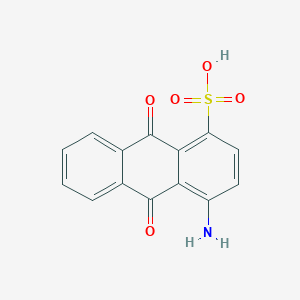
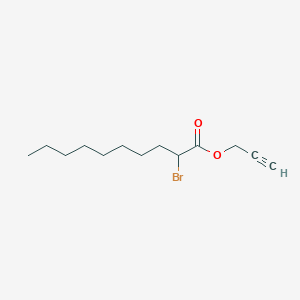

![6-Bromo-16-ethyl-1,4-dioxaspiro[4.11]hexadecane](/img/structure/B14709472.png)
